Oxidovanadium(3+) sulfate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

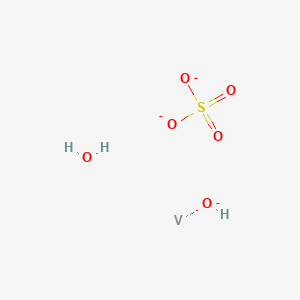

Oxidovanadium(3+) sulfate hydrate is a chemical compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound consists of vanadium in the +3 oxidation state, coordinated with sulfate ions and water molecules. It is known for its vibrant color and its role in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oxidovanadium(3+) sulfate hydrate typically involves the reaction of vanadium(III) oxide with sulfuric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate. The general reaction can be represented as: [ \text{V}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 + x\text{H}_2\text{O} \rightarrow 2\text{VSO}_4 \cdot x\text{H}_2\text{O} + 3\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity vanadium sources and sulfuric acid. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.

Analyse Des Réactions Chimiques

Thermal Decomposition

Heating vanadium(III) sulfate under vacuum leads to decomposition:

V2(SO4)3Δ2textVOSO4+SO2

At ~410°C, it forms vanadyl sulfate (VOSO₄) and sulfur dioxide . This process is critical for understanding its stability in industrial applications.

Redox Behavior

Vanadium(III) sulfate exhibits reducing properties. In acidic aqueous solutions, it undergoes oxidation to form oxovanadium(IV) species, such as [VO(H₂O)₅]²⁺, with distinct green coloration . Conversely, reduction by agents like zinc yields vanadium(II) complexes (violet) .

Key Redox Pathways:

-

Oxidation in acidic media :

V H2O)6]3+→ VO H2O)5]2++H++e− -

Reduction to V(II) :

V H2O)6]3++e−→ V H2O)6]2+

Coordination Chemistry in Solution

The hydrated vanadium(III) ion adopts an octahedral geometry with six water ligands. Structural studies reveal:

| Property | Value (Å) | Method | Source |

|---|---|---|---|

| V–O bond distance | 1.992–2.014 | EXAFS/LAXS | |

| O–V–O bond angle | ~98° (hydrated) | X-ray |

In non-aqueous solvents like dimethyl sulfoxide (DMSO), the coordination number decreases, and bond distances shorten due to steric effects .

Dissolution Kinetics in Sulfuric Acid

The dissolution of vanadium(IV) sulfate (VOSO₄) in 3 M H₂SO₄ follows pseudo-first-order kinetics, with temperature-dependent rate constants :

| Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|

| 25 | 0.012 |

| 40 | 0.028 |

| 60 | 0.065 |

This data highlights the role of temperature in accelerating dissolution, crucial for industrial leaching processes .

Hydrolysis and Complex Formation

In aqueous solution, hydrolyzed species like [V(OH)₃(H₂O)₃] form, increasing the mean V–O bond distance to 2.014 Å . Hydrolysis pathways compete with sulfate coordination, influencing solubility and reactivity.

Reaction with Organic Ligands

Vanadium(III) sulfate reacts with β-diketones (e.g., acetylacetone) to form stable complexes:

V O H2O)4]SO4+2textC5H8O2→ V O C5H7O2)2]+H2SO4+H2O

This reaction replaces water ligands with organic groups, altering redox potentials and solubility .

Applications De Recherche Scientifique

Biochemical Applications

1.1 Antidiabetic Properties

Vanadyl sulfate has been extensively studied for its potential antidiabetic effects. Research indicates that it mimics insulin action, enhancing glucose uptake in cells and improving metabolic control in diabetic models. For instance, a study demonstrated that vanadyl sulfate administration significantly reduced blood glucose levels in streptozotocin-induced diabetic rats, showcasing its role as an insulin-mimetic agent .

1.2 Mechanism of Action

The mechanism by which oxidovanadium(3+) sulfate hydrate exerts its effects involves the activation of insulin signaling pathways. It enhances the phosphorylation of insulin receptor substrates, leading to increased glucose transporter translocation to the cell membrane . This action not only aids in glucose homeostasis but also positively influences lipid metabolism.

Case Study:

A study involving diabetic rats treated with vanadyl sulfate showed a marked improvement in hepatic and renal function, alongside a reduction in oxidative stress markers, indicating its protective effects against diabetes-related complications .

Material Science Applications

2.1 Catalytic Properties

Vanadyl sulfate has been explored as a catalyst in various chemical reactions due to its redox properties. It is particularly effective in oxidation reactions and has been utilized in the synthesis of organic compounds . The compound's ability to facilitate electron transfer makes it valuable in catalysis.

2.2 Battery Technology

In materials science, vanadyl sulfate is being investigated for its potential use in battery technology. Its unique structural properties allow for efficient ion transport, making it suitable for use in metal-ion batteries . The compound can enhance the performance of batteries by improving charge-discharge cycles.

Environmental Applications

3.1 Water Treatment

this compound has potential applications in water treatment processes due to its ability to interact with various pollutants. Its chemical properties enable it to act as a coagulant for removing contaminants from wastewater .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of oxidovanadium(3+) sulfate hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can mimic phosphate and interact with enzymes such as kinases and phosphatases, thereby affecting cellular signaling pathways . Its anticancer activity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vanadium(IV) oxide sulfate hydrate: Similar in structure but with vanadium in the +4 oxidation state.

Vanadium(V) oxide: A higher oxidation state compound with different reactivity and applications.

Vanadium(III) chloride: Another vanadium(III) compound with chloride ligands instead of sulfate.

Uniqueness

Oxidovanadium(3+) sulfate hydrate is unique due to its specific oxidation state and coordination environment, which confer distinct chemical and biological properties. Its ability to undergo various redox reactions and form stable complexes with different ligands makes it a versatile compound in both research and industrial applications .

Activité Biologique

Oxidovanadium(3+) sulfate hydrate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. Vanadium compounds, particularly oxidovanadium complexes, have been studied for their anticancer, anti-diabetic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, characterization, and research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of vanadium salts with sulfate ions in aqueous solutions. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques for this compound

| Technique | Purpose |

|---|---|

| IR Spectroscopy | Identify functional groups |

| NMR | Determine molecular structure |

| X-ray Crystallography | Confirm crystal structure |

| Mass Spectrometry | Analyze molecular weight |

Anticancer Activity

Research indicates that oxidovanadium compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7). The mechanism often involves interference with cellular signaling pathways and induction of apoptosis.

- Case Study : A study reported an IC50 value for oxidovanadium(3+) complexes against HepG-2 cells at approximately 25 µg/mL, indicating potent cytotoxic effects .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) method is commonly employed to assess this activity.

- Findings : In vitro studies revealed that oxidovanadium complexes exhibited enhanced antimicrobial effects against bacteria such as E. coli, S. aureus, and fungi like C. albicans compared to free ligands .

Table 2: Antimicrobial Activity of Oxidovanadium(3+) Compounds

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| C. albicans | 20 |

Mechanistic Insights

The biological activity of oxidovanadium compounds is attributed to their ability to mimic insulin action and modulate various biochemical pathways. They can influence glucose metabolism, enhance insulin sensitivity, and exhibit antioxidant properties.

- Molecular Docking Studies : Theoretical investigations using density functional theory (DFT) have provided insights into the binding interactions between oxidovanadium complexes and target biomolecules, supporting their potential as therapeutic agents .

Toxicity Studies

While the biological activities are promising, toxicity assessments are crucial for evaluating the safety profile of oxidovanadium compounds. Studies indicate that certain complexes exhibit low toxicity levels in vivo, with LD50 values suggesting they fall within the category of slightly toxic substances .

Propriétés

Numéro CAS |

123334-20-3 |

|---|---|

Formule moléculaire |

H2O6SV |

Poids moléculaire |

181.02 g/mol |

Nom IUPAC |

oxovanadium(2+);sulfate;hydrate |

InChI |

InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 |

Clé InChI |

DKCWBFMZNUOFEM-UHFFFAOYSA-L |

SMILES |

O.[OH-].[O-]S(=O)(=O)[O-].[V] |

SMILES canonique |

O.[O-]S(=O)(=O)[O-].O=[V+2] |

Numéros CAS associés |

12439-96-2 16840-96-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.